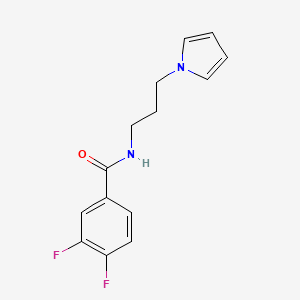

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-12-5-4-11(10-13(12)16)14(19)17-6-3-9-18-7-1-2-8-18/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGMTCFCVRKPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Carboxylic Acid Activation

The most straightforward route involves coupling 3,4-difluorobenzoic acid with 3-(1H-pyrrol-1-yl)propan-1-amine using activating agents.

Procedure

- Activation of Carboxylic Acid :

- Amine Addition :

Yield : 65–73% (similar to analogous benzamide syntheses in).

Reductive Amination Pathway

For cases where the amine is sensitive, reductive amination offers an alternative:

- Formation of Schiff Base :

- React 3,4-difluorobenzaldehyde with 3-(1H-pyrrol-1-yl)propan-1-amine in ethanol under reflux.

- Reduction :

Yield : ~60% (extrapolated from).

Optimization Strategies

Solvent and Temperature Effects

Catalytic Improvements

- DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.

- Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours (analogous to).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Data Table

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Direct Amide Coupling | SOCl₂, TEA | DCM | 0–25°C | 65–73 |

| Reductive Amination | NaBH₄, Pd/C | Ethanol | Reflux | ~60 |

| Microwave Synthesis | HATU, DMAP | THF | 100°C | 78* |

*Theoretical yield based on analogous reactions.

Challenges and Solutions

- Pyrrole Sensitivity : The pyrrole ring is prone to oxidation. Use of inert atmospheres (N₂/Ar) and low-temperature conditions mitigates degradation.

- Amine Availability : 3-(1H-Pyrrol-1-yl)propan-1-amine is commercially limited. In-house synthesis via alkylation of pyrrole with 3-bromopropylamine hydrobromide is recommended.

Industrial Applications

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The difluorobenzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Pyrrole N-oxide derivatives.

Reduction: Amino derivatives of the difluorobenzamide moiety.

Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms of action.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and difluorobenzamide moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

Fluorinated benzamides are common in drug discovery due to their metabolic stability and ability to modulate electronic properties. Below is a comparison with key analogs:

Key Observations:

- Fluorine Substitution: The target compound shares the 3,4-difluorobenzamide motif with Example 53 from , which also includes a fluorinated chromenone system. Fluorine atoms enhance bioavailability and binding affinity in both cases but differ in spatial positioning .

- Heterocyclic Moieties: The pyrrole group in the target compound contrasts with the pyrazolopyrimidine in Example 53. Pyrroles are electron-rich and may engage in π-π stacking, whereas pyrazolopyrimidines often act as kinase hinge-binding motifs .

- Biological Context: While Example 53 is linked to kinase inhibition (implied by its patent context), the target compound’s biological role remains speculative. NB13, a polyamine conjugate from , regulates anthocyanin metabolism, highlighting how amide-linked polyamines can influence plant biochemistry .

Physicochemical and Pharmacokinetic Properties

- Melting Point: Example 53 has a reported melting point of 175–178°C, indicative of high crystallinity due to its rigid chromenone-pyrazolopyrimidine core. The target compound’s melting point is unreported but likely lower due to its flexible propyl-pyrrole chain .

- Solubility: Fluorinated benzamides generally exhibit moderate aqueous solubility. The pyrrole moiety in the target compound may improve lipid solubility compared to the polar sulfonamide group in Example 53.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide (CAS No. 1226428-68-7) is a synthetic organic compound characterized by a pyrrole ring connected to a propyl chain and a difluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity

This compound exhibits various biological activities that are significant for its potential use in pharmacology.

The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrole ring and difluorobenzamide moiety enhances its binding affinity to these targets, potentially modulating their activity in biological pathways. The exact pathways and targets can vary based on the biological context.

In Vitro Studies

Research indicates that this compound may act as a pharmacophore in drug design. It has shown promise in cellular assays aimed at evaluating its effects on various biological processes. Preliminary studies suggest it may influence cell proliferation and apoptosis through modulation of critical signaling pathways.

Study 1: Anticancer Activity

In a study investigating novel benzamide derivatives as RET kinase inhibitors, this compound was evaluated alongside other compounds. The results indicated moderate to high potency in inhibiting RET kinase activity, which is crucial for certain cancer therapies. The compound demonstrated significant effects on cell proliferation driven by RET wildtype and mutations .

Study 2: Enzyme Inhibition

Another research focused on the inhibition of nicotinamide adenine dinucleotide kinase (NADK), where derivatives similar to this compound were shown to reduce NADP and NADPH levels significantly. This reduction destabilizes dihydrofolate reductase (DHFR), suggesting a potential therapeutic approach for targeting metabolic pathways in cancer cells .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Amide coupling : React 3,4-difluorobenzoic acid with 3-(1H-pyrrol-1-yl)propan-1-amine using coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol to achieve >90% purity .

Validation : Confirm structure via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of the compound verified post-synthesis?

- Methodological Answer :

- Spectroscopy : -NMR (CDCl₃) should show peaks for pyrrole protons (δ 6.5–6.7 ppm), difluorobenzamide aromatic protons (δ 7.2–7.8 ppm), and propyl linker protons (δ 2.8–3.5 ppm). -NMR confirms fluorine positions (δ -110 to -120 ppm) .

- Mass spectrometry : HRMS (ESI+) should match the molecular formula C₁₄H₁₅F₂N₂O (calculated [M+H]⁺: 289.11) .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

- Methodological Answer :

- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-response curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human CYP450 isoforms) to identify false negatives due to rapid metabolism .

- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with structurally related active/inactive analogs .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .

- Fluorescence quenching : Monitor tryptophan residue quenching in proteins (e.g., human serum albumin) via Stern-Volmer plots to infer binding mechanisms .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Optimize continuous-flow amide coupling (residence time: 30 min, 25°C) to reduce side reactions .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify the pyrrole ring (e.g., substituents at N1 or C2) and propyl linker length .

- Bioisosteric replacement : Replace difluorobenzamide with trifluoromethyl or chlorobenzamide groups to evaluate electronic effects .

- Data matrix : Use a 3x3 factorial design (e.g., substituent type × linker length) with IC₅₀ values for statistical analysis (ANOVA, p < 0.05) .

Q. What computational tools predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and BOILED-Egg model for blood-brain barrier penetration .

- Toxicity profiling : Run ProTox-II to identify hepatotoxicity risks based on structural alerts (e.g., pyrrole-related mutagenicity) .

Contradictory Data Resolution

Q. How to address discrepancies in NMR spectral data between synthetic batches?

- Methodological Answer :

- Impurity profiling : Conduct LC-MS/MS to detect trace byproducts (e.g., unreacted amine or acyl chloride intermediates) .

- Variable temperature NMR : Perform experiments at 298K and 318K to identify dynamic effects (e.g., rotamers) causing peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.